molecular formula C17H13N3O2S B2550556 N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206994-76-4

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2550556
CAS RN: 1206994-76-4
M. Wt: 323.37
InChI Key: GVXYRHUEHPLVFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-aminobenzothiazoles with -bromoketones in organic solvents . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Physical And Chemical Properties Analysis

The compound is characterized by IR (KBr, cm−1): 3134 (CH, arene); 2970 (CH, CH 2); 1728 (C=O); 1611, 1468 (C=C). 1H-NMR (500MHz, DMSO-d6, ppm): δ 8.23 (1H, s, H-6’); 7.63 (1H, t, J= 7.75 Hz, H-4), 7.57 (1H, d, J = 7.50 Hz, H-7, 7.38–7.32 (3H, m, H-4”, H-5”, H-6”), 7.27 (2H, d, J = 8.00 Hz, H-3”, H-7”), 7.16–7.12 (2H, m, H-5, H-6), 5.57 (2H, s, H-1”a, H-1”b), and 4.97 (2H, s, H-1’a, H-1’b). 13C NMR (125MHz, DMSO-d6, ppm): δ 183.51, 158.30, 150.62, 138.48, 136.35, 129.22, 128.63, 128.38, 124.91, 124.28, 123.82, 118.12, 111.62, 53.37, and 35.59 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-Inflammatory Properties

Certain synthesized compounds related to N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide have shown anti-inflammatory activity comparable to the standard drug ibuprofen .

Anticancer Potential

Although specific studies on this compound are limited, indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Further exploration is warranted to uncover its potential in cancer therapy .

Antidiabetic Applications

While not directly studied for N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide, indole-based compounds have shown promise in managing diabetes by modulating glucose metabolism.

Mechanism of Action

While the specific mechanism of action for “N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide” is not explicitly mentioned in the search results, thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXYRHUEHPLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide

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